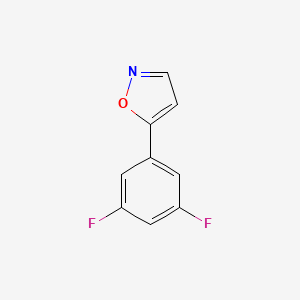

5-(3,5-Difluorophenyl)isoxazole

Description

The exact mass of the compound 5-(3,5-Difluorophenyl)isoxazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-(3,5-Difluorophenyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(3,5-Difluorophenyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(3,5-difluorophenyl)-1,2-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5F2NO/c10-7-3-6(4-8(11)5-7)9-1-2-12-13-9/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWLVCYQXHDKTOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5F2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20654281 |

Source

|

| Record name | 5-(3,5-Difluorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874800-58-5 |

Source

|

| Record name | 5-(3,5-Difluorophenyl)-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20654281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 874800-58-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Significance of Fluorinated Isoxazoles in Modern Chemistry

An In-depth Technical Guide to the Physicochemical Properties of 5-(3,5-Difluorophenyl)isoxazole

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science.[1][2] Its unique electronic properties and ability to act as a versatile synthetic building block have led to its incorporation into a wide array of biologically active molecules, including anti-inflammatory, anti-cancer, and antibacterial agents.[2][3] The introduction of fluorine atoms into organic molecules can profoundly enhance their physicochemical and pharmacological profiles, improving aspects such as metabolic stability, membrane permeability, and binding affinity to biological targets.[4]

This technical guide focuses on 5-(3,5-Difluorophenyl)isoxazole, a compound that marries the structural significance of the isoxazole core with the strategic advantages of fluorine substitution. The symmetric 3,5-difluorophenyl moiety imparts specific electronic and steric characteristics that influence the molecule's overall properties. For researchers in drug discovery and materials science, a thorough understanding of these physicochemical properties is paramount for predicting molecular behavior, designing rational experiments, and developing novel applications. This document provides a comprehensive analysis of the compound's core properties, spectroscopic signature, and relevant experimental methodologies, serving as an essential resource for the scientific community.

Core Physicochemical Profile

The fundamental physicochemical properties of a compound govern its behavior in both chemical and biological systems. These parameters are critical for assessing its potential as a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) profile.

Summary of Key Properties

The essential identifiers and physicochemical parameters for 5-(3,5-Difluorophenyl)isoxazole are summarized in the table below. It is important to note that while some properties are calculated or inferred from related structures, specific experimental data for this exact isomer is not always available in the public domain, necessitating predictive analysis and standardized experimental validation.

| Property | Value | Data Source / Method |

| Molecular Formula | C₉H₅F₂NO | - |

| Molecular Weight | 181.14 g/mol | Calculated[1] |

| CAS Number | 874800-58-5 | Chemical Abstract |

| Melting Point | Data not available | - |

| Calculated logP (XLogP3) | ~2.2 (for 2,4-isomer) | Predicted[5] |

| pKa (Isoxazole Nitrogen) | < 2 (estimated) | Predicted |

| Aqueous Solubility | Low (predicted) | Predicted |

Detailed Analysis of Properties

-

Acidity/Basicity (pKa) : The isoxazole ring is generally considered a very weak base due to the electron-withdrawing effect of the ring oxygen atom and the sp² hybridization of the nitrogen atom. The nitrogen lone pair is part of the aromatic system, making it largely unavailable for protonation. Consequently, the pKa of the conjugate acid is predicted to be very low, typically below 2. This weak basicity ensures the compound remains uncharged over the physiological pH range, which can aid in passive diffusion across cell membranes.

-

Solubility : The planar, aromatic structure and moderate lipophilicity of 5-(3,5-Difluorophenyl)isoxazole suggest that its aqueous solubility will be low. High crystallinity, often associated with planar aromatic compounds, can further decrease solubility due to strong intermolecular forces in the solid state. For drug development purposes, formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions may be necessary to enhance bioavailability.

Spectroscopic and Structural Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural confirmation of 5-(3,5-Difluorophenyl)isoxazole. The expected spectral features are outlined below based on the known behavior of isoxazole and fluorophenyl moieties.[6][7]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to be highly characteristic. The proton at the C4 position of the isoxazole ring should appear as a distinct singlet, typically in the range of δ 6.5-7.0 ppm.[7][8] The protons on the 3,5-difluorophenyl ring will exhibit a specific splitting pattern. The single proton at the C4' position (para to the isoxazole ring) will appear as a triplet, while the two equivalent protons at the C2' and C6' positions (ortho to the isoxazole) will appear as a doublet.

-

¹³C NMR Spectroscopy : The carbon spectrum will confirm the number of unique carbon environments. Key signals will include those for the isoxazole ring carbons and the distinct signals for the fluorinated and non-fluorinated carbons of the phenyl ring. The carbons directly bonded to fluorine will show characteristic C-F coupling.

-

¹⁹F NMR Spectroscopy : Due to the molecule's symmetry, the two fluorine atoms are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single resonance, simplifying the structural confirmation.

-

Infrared (IR) Spectroscopy : The IR spectrum will display characteristic absorption bands corresponding to the functional groups present. Key stretches include C=N stretching of the isoxazole ring (around 1500-1600 cm⁻¹), N-O stretching (around 1300-1400 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1300 cm⁻¹ region).[8][9]

-

Mass Spectrometry (MS) : Mass spectrometry will confirm the molecular weight of the compound. Under Electron Ionization (EI), the molecular ion peak (M⁺) should be observed at m/z 181. The isotopic pattern will be characteristic of a compound containing C, H, F, N, and O.

Synthesis and Chemical Stability

General Synthetic Approach

Substituted isoxazoles are commonly synthesized via 1,3-dipolar cycloaddition reactions.[3][10] A prevalent method involves the in-situ generation of a nitrile oxide from an aldoxime, which then reacts with an alkyne. For 5-(3,5-Difluorophenyl)isoxazole, this would typically involve the reaction of 3,5-difluorobenzaldoxime with an acetylene source. An alternative and robust method involves the cyclization of a chalcone precursor with hydroxylamine hydrochloride.[8][11]

Below is a generalized workflow for the synthesis of 3,5-disubstituted isoxazoles, a common pathway applicable to this class of compounds.

Chemical Stability and Reactivity

5-(3,5-Difluorophenyl)isoxazole is expected to be a stable crystalline solid under standard laboratory conditions. The isoxazole ring is aromatic and generally resistant to oxidation and mild acidic or basic conditions. The 3,5-difluorophenyl group is also robust; the carbon-fluorine bond is exceptionally strong, rendering the molecule resistant to metabolic degradation at these positions.[4] The electron-withdrawing nature of the difluorophenyl ring can influence the reactivity of the isoxazole core, particularly in reactions involving electrophilic substitution.[1]

Experimental Methodologies

To ensure the trustworthiness and reproducibility of physicochemical data, standardized, self-validating protocols are essential.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

Causality : The shake-flask method is the gold-standard technique for determining logP. It directly measures the partitioning of a compound between two immiscible phases (n-octanol and water), providing a definitive value that is crucial for ADME modeling.

Protocol :

-

Preparation of Phases : Prepare water-saturated n-octanol and n-octanol-saturated water by mixing equal volumes of n-octanol and purified water. Shake vigorously for 24 hours and allow the layers to separate completely.

-

Standard Curve Generation : Prepare a stock solution of 5-(3,5-Difluorophenyl)isoxazole in a suitable solvent (e.g., acetonitrile). Create a series of dilutions in the aqueous phase and measure their absorbance using a UV-Vis spectrophotometer at the compound's λ_max to generate a standard curve of concentration vs. absorbance.

-

Partitioning : Accurately weigh a small amount of the compound and dissolve it in the n-octanol-saturated aqueous phase. Add an equal volume of the water-saturated n-octanol.

-

Equilibration : Vigorously shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-3 hours) to ensure equilibrium is reached.

-

Phase Separation : Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification : Carefully remove a sample from the aqueous phase. Measure its UV absorbance and determine the concentration using the previously generated standard curve.

-

Calculation : The concentration in the octanol phase is determined by mass balance. Calculate P = [Concentration]_octanol / [Concentration]_water. The final value is expressed as logP.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Causality : DSC is a highly precise and reproducible thermal analysis technique used to determine the melting point and purity of a crystalline solid. It measures the difference in heat flow required to increase the temperature of a sample and a reference. The melting point is observed as an endothermic peak, and the sharpness of the peak provides an indication of purity.

Methodology :

-

A small, accurately weighed sample (1-5 mg) of 5-(3,5-Difluorophenyl)isoxazole is hermetically sealed in an aluminum pan.

-

An empty sealed pan is used as a reference.

-

The sample and reference are placed in the DSC cell and heated at a constant rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

The heat flow to the sample is monitored as a function of temperature.

-

The melting point is determined as the onset or peak temperature of the endothermic event corresponding to the phase transition from solid to liquid.

Conclusion

5-(3,5-Difluorophenyl)isoxazole is a heterocyclic compound with significant potential, characterized by its aromatic stability and the strategic incorporation of fluorine. Its physicochemical profile—defined by moderate lipophilicity, low basicity, and predicted low aqueous solubility—makes it an interesting scaffold for further investigation, particularly in drug discovery programs where such properties can favorably influence ADME characteristics. The well-defined spectroscopic signatures allow for straightforward structural verification. While some experimental data remains to be formally reported, the established methodologies outlined in this guide provide a clear path for robust characterization. This technical guide serves as a foundational resource for scientists aiming to harness the properties of this valuable fluorinated isoxazole.

References

- Supporting Information for [Title of a relevant chemical synthesis paper, if available]. Journal Name. (Year).

-

PubChem. (n.d.). 5-(2,4-Difluorophenyl)isoxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Abbas, A. F., et al. (2014). SYNTHESIS, CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences, 4(3), 717-724. Retrieved from [Link]

-

Science Arena Publications. (2016). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Specialty Journal of Chemistry, 3(2), 1-10. Retrieved from [Link]

-

MDPI. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Eng. Proc., 59, 222. Retrieved from [Link]

-

American Elements. (n.d.). 5-(3-Fluorophenyl)isoxazole-3-carboxylic Acid. Retrieved from [Link]

-

Zaporozhye State Medical University. (n.d.). Physical-chemical properties of 5-(3-fluorophenyl)-4-amino-1,2,4-triazole-3-thiol s-derivatives. Retrieved from [Link]

-

World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. World News of Natural Sciences, 50, 110-120. Retrieved from [Link]

-

Eur. J. Org. Chem. (2017). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). Eur. J. Org. Chem., 4475–4489. Retrieved from [Link]

-

Mahidol University. (2005). Synthesis of 3-phenyl-5-(trifluoromethyl)isoxazole and 5-phenyl-3-(trifluoromethyl)isoxazole. Journal of Heterocyclic Chemistry, 42(7), 1253-1255. Retrieved from [Link]

-

CDN. (2023). The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. Retrieved from [Link]

-

University of Mississippi. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. eGrove. Retrieved from [Link]

-

PMC. (n.d.). 3,5-Bis(4-fluorophenyl)isoxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Diphenylisoxazole. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of some Novel Isoxazole Derivatives. RJPBCS, 4(2), 389-396. Retrieved from [Link]

-

A review of isoxazole biological activity and present synthetic techniques. (2024). [Journal Name, if available]. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica, 4(6), 2283-2287. Retrieved from [Link]

Sources

- 1. Buy 5-(3,5-Difluorophenyl)isoxazole | 874800-58-5 [smolecule.com]

- 2. ijpca.org [ijpca.org]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Buy 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid (EVT-1704519) | 1083224-23-0 [evitachem.com]

- 5. 5-(2,4-Difluorophenyl)isoxazole | C9H5F2NO | CID 2774710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. sciarena.com [sciarena.com]

- 8. rjpbcs.com [rjpbcs.com]

- 9. ijpcbs.com [ijpcbs.com]

- 10. Synthesis of Fused Isoxazoles: A Comprehensive Review | MDPI [mdpi.com]

- 11. 3,5-Bis(4-fluorophenyl)isoxazole - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of 5-(3,5-Difluorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3,5-Difluorophenyl)isoxazole is a heterocyclic compound featuring a central isoxazole ring substituted with a 3,5-difluorophenyl group. While a comprehensive elucidation of its precise mechanism of action is an ongoing area of research, current evidence points towards a multi-faceted biological profile, including antimicrobial and potential cell signaling modulatory activities. This guide synthesizes the available data for 5-(3,5-Difluorophenyl)isoxazole and contextualizes it within the broader pharmacological landscape of isoxazole derivatives. We will explore its known biological effects, infer its probable molecular interactions based on structure-activity relationships of related compounds, and propose a strategic experimental workflow to further define its mechanistic underpinnings.

Introduction: The Isoxazole Scaffold in Medicinal Chemistry

The isoxazole ring is a privileged five-membered heterocyclic scaffold in medicinal chemistry, renowned for its metabolic stability and synthetic versatility.[1] Its presence in numerous clinically approved drugs underscores its therapeutic potential across a wide range of diseases. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties. The isoxazole moiety can act as a bioisostere for amide or ester groups, enhancing resistance to enzymatic hydrolysis and thereby improving pharmacokinetic profiles.[1] The introduction of a difluorophenyl substituent, as seen in 5-(3,5-Difluorophenyl)isoxazole, is a common strategy in medicinal chemistry to modulate the electronic properties and binding affinities of a molecule to its biological targets.[1]

Known Biological Activities of 5-(3,5-Difluorophenyl)isoxazole

Direct studies on 5-(3,5-Difluorophenyl)isoxazole have revealed notable antimicrobial properties. The compound exhibits significant activity against a range of Gram-positive bacteria, including Staphylococcus aureus, Bacillus subtilis, and Micrococcus luteus, with minimum inhibitory concentrations (MICs) reported to be between 50 to 250 micrograms per milliliter.[2] Additionally, it displays moderate antifungal activity against pathogens such as Candida albicans and Aspergillus niger, with MIC values in the range of 250 to 500 micrograms per milliliter.[2] The proposed antifungal mechanism involves the disruption of the fungal cell membrane's integrity, possibly through interference with ergosterol biosynthesis.[2]

Beyond its antimicrobial effects, research suggests that 5-(3,5-difluorophenyl)isoxazole may also modulate nitric oxide production in plants and influence cellular signaling pathways associated with stress responses.[2]

Inferred Mechanism of Action and Potential Molecular Targets

Given the limited specific mechanistic data for 5-(3,5-Difluorophenyl)isoxazole, we can infer its likely mechanism of action by examining structurally related difluorophenyl isoxazole derivatives. The fluorine atoms on the phenyl ring are electron-withdrawing and can enhance the molecule's ability to interact with specific enzymes or receptors, potentially leading to inhibitory activity.[1]

Disruption of Microbial Cell Membranes

The observed antimicrobial and antifungal activity strongly suggests that a primary mechanism of action for 5-(3,5-Difluorophenyl)isoxazole is the disruption of microbial cell membrane integrity.[2] This could occur through various mechanisms, including:

-

Inhibition of Ergosterol Biosynthesis: In fungi, the isoxazole moiety may interfere with enzymes in the ergosterol biosynthesis pathway, leading to a compromised cell membrane.

-

Direct Membrane Permeabilization: The compound might directly interact with membrane lipids or proteins, leading to increased permeability and eventual cell lysis.

A proposed workflow to investigate this is outlined below:

Caption: Proposed mechanism of microbial cell membrane disruption.

Modulation of Inflammatory Pathways

Many isoxazole derivatives are known to possess anti-inflammatory properties. While not yet demonstrated for 5-(3,5-Difluorophenyl)isoxazole, it is plausible that it could interact with key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). The difluorophenyl moiety could enhance binding to the active sites of these enzymes.

Interaction with Nuclear Receptors

Some isoxazole-containing compounds have been shown to act as agonists or antagonists of nuclear receptors. For instance, certain derivatives have demonstrated activity at the farnesoid X receptor (FXR), a key regulator of bile acid metabolism.[3] The structural features of 5-(3,5-Difluorophenyl)isoxazole make it a candidate for interaction with the ligand-binding domains of various nuclear receptors.

Antioxidant Activity

Structurally related fluorophenyl-isoxazole-carboxamides have been shown to possess potent antioxidant activity.[4] It is conceivable that 5-(3,5-Difluorophenyl)isoxazole could also exhibit free radical scavenging properties, which would contribute to a potential cytoprotective effect.

Proposed Research Strategy to Elucidate the Mechanism of Action

To definitively characterize the mechanism of action of 5-(3,5-Difluorophenyl)isoxazole, a systematic experimental approach is required. The following protocols outline a proposed research strategy.

Target Identification and Validation

Objective: To identify the primary molecular targets of 5-(3,5-Difluorophenyl)isoxazole.

Experimental Workflow:

Caption: A workflow for identifying and validating molecular targets.

Step-by-Step Protocol for Target Deconvolution using Affinity Chromatography:

-

Synthesis of an Affinity Probe: Synthesize a derivative of 5-(3,5-Difluorophenyl)isoxazole with a linker arm suitable for immobilization on a solid support (e.g., NHS-activated sepharose beads).

-

Preparation of Cell Lysate: Prepare a protein lysate from a relevant cell line (e.g., a bacterial, fungal, or mammalian cell line depending on the biological activity being investigated).

-

Affinity Chromatography:

-

Incubate the cell lysate with the immobilized compound to allow for binding of target proteins.

-

Wash the beads extensively to remove non-specifically bound proteins.

-

Elute the specifically bound proteins using a competitive inhibitor or by changing the buffer conditions.

-

-

Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

-

Bioinformatic Analysis: Analyze the identified proteins to identify potential direct targets of the compound.

In Vitro Enzymatic and Receptor Binding Assays

Objective: To quantify the interaction of 5-(3,5-Difluorophenyl)isoxazole with candidate targets.

Data Presentation:

| Assay Type | Target | Endpoint |

| Enzymatic Assay | COX-1/COX-2 | IC50 |

| Enzymatic Assay | 5-LOX | IC50 |

| Receptor Binding Assay | ERα/ERβ | Ki |

| Receptor Binding Assay | FXR | EC50/IC50 |

Step-by-Step Protocol for a COX-2 Inhibition Assay:

-

Reagents and Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Colorimetric or fluorometric probe for prostaglandin detection

-

5-(3,5-Difluorophenyl)isoxazole (test compound)

-

Positive control inhibitor (e.g., celecoxib)

-

Assay buffer

-

96-well microplate

-

-

Assay Procedure:

-

Prepare a serial dilution of 5-(3,5-Difluorophenyl)isoxazole.

-

In a 96-well plate, add the assay buffer, COX-2 enzyme, and the test compound or control.

-

Pre-incubate the mixture for a specified time at the optimal temperature.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a defined period.

-

Stop the reaction and measure the product formation using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Conclusion

5-(3,5-Difluorophenyl)isoxazole is a compound with demonstrated antimicrobial activity and the potential for broader pharmacological effects based on the well-established properties of the isoxazole scaffold. While its precise molecular mechanism of action is not yet fully defined, current evidence suggests a primary role in disrupting microbial cell membranes. Further investigation into its interactions with inflammatory enzymes, nuclear receptors, and its potential antioxidant properties is warranted. The proposed research strategy provides a roadmap for a comprehensive elucidation of its mechanism, which will be crucial for any future development of this compound for therapeutic applications.

References

-

In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Scientific Reports. [Link]

-

Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury. Journal of Medicinal Chemistry. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry. [Link]

Sources

- 1. Buy 5-(2,4-Difluorophenyl)isoxazole-3-carboxylic acid (EVT-1704519) | 1083224-23-0 [evitachem.com]

- 2. Buy 5-(3,5-Difluorophenyl)isoxazole | 874800-58-5 [smolecule.com]

- 3. Novel Isoxazole Derivatives with Potent FXR Agonistic Activity Prevent Acetaminophen-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 5-(3,5-Difluorophenyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds. This technical guide focuses on the specific moiety, 5-(3,5-Difluorophenyl)isoxazole, and explores its putative primary biological target: the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). Drawing upon evidence from structure-activity relationships of related isoxazole-containing molecules, this document provides an in-depth analysis of the scientific rationale, potential mechanisms of action, and a comprehensive experimental framework for validating this hypothesis. This guide is intended to empower researchers and drug development professionals with the foundational knowledge and practical methodologies required to investigate the therapeutic promise of this compound.

Introduction: The Isoxazole Moiety as a Privileged Scaffold in Drug Discovery

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a recurring motif in a diverse array of pharmacologically active agents. Its unique electronic properties and synthetic tractability have made it a favored building block in the design of novel therapeutics targeting a wide range of diseases, including cancer, inflammation, and infectious diseases. The introduction of fluorine substituents, as seen in 5-(3,5-Difluorophenyl)isoxazole, is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other pharmacokinetic and pharmacodynamic properties.

While the broader class of isoxazoles has been extensively studied, the specific biological targets of many individual derivatives remain to be fully elucidated. This guide consolidates current understanding and proposes a primary biological target for 5-(3,5-Difluorophenyl)isoxazole, providing a roadmap for its scientific investigation.

The Primary Putative Target: Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)

Emerging evidence strongly suggests that the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein is a key biological target for isoxazole-containing compounds.[1][2][3][4] CFTR is a cAMP-activated chloride and bicarbonate channel expressed in the apical membrane of epithelial cells in various organs, including the lungs, pancreas, and intestines.[1][5][6] Its primary function is to regulate ion and fluid transport, which is crucial for maintaining the hydration of mucosal surfaces.[1][6]

Mutations in the CFTR gene lead to cystic fibrosis (CF), a life-threatening genetic disorder characterized by the production of thick, sticky mucus that obstructs airways and ducts.[1][5] Small molecules that can modulate CFTR function, known as CFTR modulators, have revolutionized the treatment of CF.[7][8] These modulators fall into two main categories:

-

Correctors: These molecules aid in the proper folding and trafficking of mutant CFTR protein to the cell surface.

-

Potentiators (Activators): These molecules enhance the opening probability (gating) of the CFTR channel at the cell surface, thereby increasing ion flow.[7]

The repeated identification of isoxazole derivatives as both CFTR correctors and activators in high-throughput screening campaigns provides a strong rationale for investigating 5-(3,5-Difluorophenyl)isoxazole as a potential CFTR modulator.[1][2][3][4]

Structure-Activity Relationship (SAR) Insights

The hypothesis that 5-(3,5-Difluorophenyl)isoxazole targets CFTR is supported by structure-activity relationship studies of known isoxazole-based CFTR modulators. The phenylisoxazole core is a common feature in several classes of CFTR activators.[1][2] The nature and position of substituents on both the phenyl and isoxazole rings play a critical role in determining the potency and efficacy of these compounds. The difluoro substitution pattern on the phenyl ring of the topic compound is of particular interest, as fluorine atoms can engage in favorable interactions within the protein's binding pocket, potentially enhancing affinity and selectivity.

Proposed Mechanism of Action: Allosteric Modulation of CFTR

Based on the mode of action of other small-molecule CFTR modulators, it is hypothesized that 5-(3,5-Difluorophenyl)isoxazole, if active, would function as an allosteric modulator of CFTR. This means it would likely bind to a site on the protein distinct from the channel pore or the ATP-binding domains.

-

As a Potentiator: The compound could bind to a pocket that stabilizes the open conformation of the channel, thereby increasing the frequency and duration of channel opening and augmenting ion transport.

-

As a Corrector: The molecule might interact with misfolded CFTR protein during its biosynthesis, acting as a pharmacological chaperone to promote its proper folding and subsequent trafficking to the cell membrane.

The following diagram illustrates the potential points of intervention for a CFTR modulator.

Experimental Validation Workflow

To rigorously test the hypothesis that 5-(3,5-Difluorophenyl)isoxazole targets CFTR, a multi-tiered experimental approach is recommended. This workflow progresses from high-throughput screening to more detailed electrophysiological and biochemical assays.

Synthesis of 5-(3,5-Difluorophenyl)isoxazole

The first step is the chemical synthesis of the compound of interest. A common and effective method for synthesizing 3,5-disubstituted isoxazoles is through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.

Protocol: Synthesis of 5-(3,5-Difluorophenyl)isoxazole

-

Preparation of 3,5-Difluorobenzaldehyde Oxime: React 3,5-difluorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol.

-

Generation of the Nitrile Oxide: The oxime is converted in situ to the corresponding nitrile oxide using an oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite.

-

Cycloaddition: The generated nitrile oxide is then reacted with a suitable alkyne (e.g., acetylene or a protected form) to yield the 5-(3,5-Difluorophenyl)isoxazole.

-

Purification: The final product is purified using standard techniques such as column chromatography and recrystallization.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.

High-Throughput Screening (HTS) for CFTR Activity

Initial screening for CFTR modulatory activity can be efficiently performed using cell-based assays that employ a halide-sensitive yellow fluorescent protein (YFP).[9]

Protocol: YFP-Based Halide Transport Assay

-

Cell Culture: Use a suitable cell line, such as Fischer Rat Thyroid (FRT) cells, stably expressing human wild-type or mutant (e.g., F508del) CFTR and the YFP-H148Q/I152L halide sensor.

-

Compound Treatment: Plate the cells in 96- or 384-well plates and incubate with varying concentrations of 5-(3,5-Difluorophenyl)isoxazole. For potentiator screening, cells are typically pre-stimulated with a low concentration of a cAMP agonist like forskolin. For corrector screening, cells are incubated with the compound for a longer period (e.g., 16-24 hours) to allow for potential effects on protein trafficking.

-

Halide Quenching: The fluorescence of the YFP is quenched by the influx of iodide. The rate of fluorescence quenching upon addition of an iodide-containing solution is proportional to the halide transport activity of CFTR.

-

Data Analysis: The rate of quenching is measured using a fluorescence plate reader. A dose-response curve is generated to determine the EC50 (for activators) or the efficacy of correction.

The following diagram illustrates the workflow for the YFP-based HTS assay.

Electrophysiological Validation

Positive hits from the HTS should be validated using more direct measures of ion channel function, such as the Ussing chamber and patch-clamp techniques.[9]

Protocol: Ussing Chamber Assay

-

Epithelial Cell Culture: Grow primary human bronchial epithelial cells or other suitable epithelial cells on permeable supports to form a polarized monolayer.

-

Mounting: Mount the cell monolayer in an Ussing chamber, which separates the apical and basolateral sides.

-

Short-Circuit Current Measurement: Measure the short-circuit current (Isc), which is a direct measure of net ion transport across the epithelium.

-

Compound Application: Add 5-(3,5-Difluorophenyl)isoxazole to the apical or basolateral side and record the change in Isc. An increase in Isc upon cAMP stimulation is indicative of CFTR activation.

Protocol: Patch-Clamp Electrophysiology

-

Cell Preparation: Use cells expressing CFTR for single-channel or whole-cell patch-clamp recordings.

-

Recording: Form a high-resistance seal between a glass micropipette and the cell membrane.

-

Data Acquisition: Record the ionic currents flowing through individual CFTR channels or the entire cell membrane in response to voltage changes and the application of the test compound. This technique can provide detailed information about the channel's open probability, conductance, and gating kinetics.

Biochemical Assays for Corrector Activity

If the compound shows corrector activity in the HTS, biochemical assays can be used to confirm its effect on CFTR protein processing.

Protocol: Immunoblotting for CFTR Glycosylation

-

Cell Lysis: Treat cells expressing mutant CFTR with the test compound, then lyse the cells.

-

Protein Separation: Separate the proteins by SDS-PAGE.

-

Immunodetection: Use an antibody specific for CFTR to detect the different glycosylated forms of the protein. The immature, core-glycosylated form (Band B) resides in the endoplasmic reticulum, while the mature, complex-glycosylated form (Band C) is found at the cell surface. An increase in the Band C to Band B ratio indicates improved protein trafficking.

Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothetical HTS Results for 5-(3,5-Difluorophenyl)isoxazole as a CFTR Potentiator

| Compound | Concentration (µM) | YFP Quenching Rate (RFU/s) | % Activity (vs. Positive Control) |

| Vehicle (DMSO) | - | 5.2 | 0% |

| Positive Control (Genistein) | 10 | 58.7 | 100% |

| 5-(3,5-Difluorophenyl)isoxazole | 0.1 | 8.1 | 5.4% |

| 1 | 25.4 | 37.8% | |

| 10 | 49.3 | 82.5% | |

| 50 | 55.6 | 94.3% |

Table 2: Hypothetical Ussing Chamber Data for 5-(3,5-Difluorophenyl)isoxazole

| Condition | ΔIsc (µA/cm²) |

| Basal | 2.1 |

| Forskolin (10 µM) | 25.8 |

| Forskolin + 5-(3,5-Difluorophenyl)isoxazole (10 µM) | 48.2 |

Conclusion and Future Directions

The convergence of evidence from structure-activity relationships of known CFTR modulators strongly implicates the Cystic Fibrosis Transmembrane Conductance Regulator as a primary biological target for 5-(3,5-Difluorophenyl)isoxazole. This technical guide provides a comprehensive framework for the synthesis, screening, and detailed characterization of this compound's activity.

Successful validation of this hypothesis would position 5-(3,5-Difluorophenyl)isoxazole as a valuable lead compound for the development of novel therapeutics for cystic fibrosis and potentially other diseases involving CFTR dysfunction. Future research should focus on optimizing the potency and pharmacokinetic properties of this isoxazole scaffold through medicinal chemistry efforts, as well as elucidating its precise binding site on the CFTR protein through structural biology studies. The methodologies outlined herein provide a robust foundation for these exciting future investigations.

References

-

The Role of CFTR in Cystic Fibrosis, Disease Mechanisms, and Therapeutic Targeting. (2025). ResearchGate. [Link]

-

CFTR Assays. Cystic Fibrosis Foundation. [Link]

-

Sammelson, R. E., Ma, T., Galietta, L. J. V., Verkman, A. S., & Kurth, M. J. (2003). 3-(2-Benzyloxyphenyl)isoxazoles and isoxazolines: synthesis and evaluation as CFTR activators. Bioorganic & Medicinal Chemistry Letters, 13(15), 2509–2512. [Link]

-

Carlile, G. W., Robert, R., Goepp, J., Matthes, E., Hanrahan, J. W., & Thomas, D. Y. (2014). Isoxazolopyrimidines as Novel ΔF508-CFTR Correctors. ACS Medicinal Chemistry Letters, 5(11), 1176–1180. [Link]

-

CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine. (2020). Frontiers in Pharmacology. [Link]

-

Overview of CFTR activators and their recent studies for dry eye disease: a review. (2023). Journal of Ocular Pharmacology and Therapeutics. [Link]

-

Cystic fibrosis. (2023). Wikipedia. [Link]

-

Targeting the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Protein for the Treatment of Cystic Fibrosis. (2016). Journal of Medicinal Chemistry. [Link]

-

Basics of the CFTR Protein. Cystic Fibrosis Foundation. [Link]

-

Laboratory Tools to Predict CFTR Modulator Therapy Effectiveness and to Monitor Disease Severity in Cystic Fibrosis. (2021). International Journal of Molecular Sciences. [Link]

-

High-Throughput Screening for Modulators of CFTR Activity Based on Genetically Engineered Cystic Fibrosis Disease-Specific iPSCs. (2019). Stem Cell Reports. [Link]

-

Sammelson, R. E., Ma, T., Galietta, L. J. V., Verkman, A. S., & Kurth, M. J. (2003). 3-(2-Benzyloxyphenyl)isoxazoles and isoxazolines: Synthesis and evaluation as CFTR activators. Lookchem. [Link]

-

CFTR as a therapeutic target for severe lung infection. (2021). American Journal of Physiology-Lung Cellular and Molecular Physiology. [Link]

-

Carlile, G. W., Robert, R., Goepp, J., Matthes, E., Hanrahan, J. W., & Thomas, D. Y. (2014). Isoxazolopyrimidines as Novel ΔF508-CFTR Correctors. PubMed Central. [Link]

-

Structure-based discovery of CFTR potentiators and inhibitors. (2023). Nature Communications. [Link]

-

Small molecule modulators of cystic fibrosis transmembrane conductance regulator (CFTR): Structure, classification, and mechanisms. (2024). European Journal of Medicinal Chemistry. [Link]

-

Structure-guided combination of novel CFTR correctors to improve the function of F508del-CFTR in airway epithelial cells. (2025). Journal of Cystic Fibrosis. [Link]

-

Receptor-mediated activation of CFTR via prostaglandin signaling pathways in the airway. (2020). JCI Insight. [Link]

-

Expanding CFTR Modulator Testing to Carriers of CFTR Variants. (2020). Annals of the American Thoracic Society. [Link]

-

Carlile, G. W., Robert, R., Goepp, J., Matthes, E., Hanrahan, J. W., & Thomas, D. Y. (2014). Isoxazolopyrimidines as Novel ΔF508-CFTR Correctors. PubMed. [Link]

-

Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. (2021). Journal of Medicinal Chemistry. [Link]

-

Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. (2023). World News of Natural Sciences. [Link]

-

Novel Macrocyclic 1,3,4-Oxadiazoles as CFTR Modulators for Treating Cystic Fibrosis. (2022). ResearchGate. [Link]

-

CFTR Modulator Therapies. Cystic Fibrosis Foundation. [Link]

-

Design, Synthesis, and in vitro Biological Evaluation of 3,5-Dimethylisoxazole Derivatives as BRD4 Inhibitors. (2018). ChemMedChem. [Link]

-

Design, synthesis and biological evaluation of 3,5-diaryl isoxazole derivatives as potential anticancer agents. (2020). Bioorganic & Medicinal Chemistry Letters. [Link]

-

New Developments in CFTR Modulators. (2017). YouTube. [Link]

-

Green synthesis, characterization & biological evaluation of 3,5-diphenyl isoxazole derivatives. (2024). Journal of Innovations in Applied Pharmaceutical Science. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 3-(2-Benzyloxyphenyl)isoxazoles and isoxazolines: synthesis and evaluation as CFTR activators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Isoxazolopyrimidines as Novel ΔF508-CFTR Correctors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Isoxazolopyrimidines as Novel ΔF508-CFTR Correctors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cystic fibrosis - Wikipedia [en.wikipedia.org]

- 6. cff.org [cff.org]

- 7. Frontiers | CFTR Modulators: The Changing Face of Cystic Fibrosis in the Era of Precision Medicine [frontiersin.org]

- 8. cff.org [cff.org]

- 9. cff.org [cff.org]

An In-depth Technical Guide to the Starting Materials for the Synthesis of 5-(3,5-Difluorophenyl)isoxazole

Introduction

5-(3,5-Difluorophenyl)isoxazole is a crucial heterocyclic building block in modern medicinal chemistry and materials science. The isoxazole ring serves as a versatile scaffold, and the specific 3,5-difluorophenyl substituent imparts unique electronic properties, metabolic stability, and binding interactions, making it a privileged motif in the design of novel therapeutic agents and functional materials. Understanding the synthesis of this compound requires a foundational knowledge of the key starting materials and the strategic chemical transformations that lead to its formation. This guide provides an in-depth analysis of the principal synthetic routes, focusing on the selection, preparation, and rationale behind the choice of starting materials for researchers, scientists, and drug development professionals.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A logical approach to understanding the synthesis of 5-(3,5-difluorophenyl)isoxazole begins with a retrosynthetic analysis. This process conceptually breaks down the target molecule into simpler, commercially available, or readily synthesizable precursors. The primary disconnections for the isoxazole ring lead to two major strategic pathways.

Caption: Retrosynthetic analysis of 5-(3,5-Difluorophenyl)isoxazole.

-

Pathway A: The [3+2] Cycloaddition Route. This powerful and convergent strategy involves the reaction of a 1,3-dipole with a dipolarophile. For isoxazole synthesis, this typically means reacting a nitrile oxide (the 1,3-dipole) with an alkyne or alkene (the dipolarophile).[1][2][3] This route identifies an acetylene equivalent and a 3,5-difluorobenzaldehyde-derived nitrile oxide as the key fragments.

-

Pathway B: The Condensation/Cyclization Route. This classical approach involves the reaction of a compound containing a 1,3-dicarbonyl or equivalent functionality with hydroxylamine.[4] The initial condensation forms an oxime intermediate, which then undergoes intramolecular cyclization and dehydration to form the aromatic isoxazole ring.

This guide will now explore the specific starting materials required for each of these strategic pathways.

Pathway A: Synthesis via [3+2] Cycloaddition

The [3+2] cycloaddition, or Huisgen cycloaddition, is one of the most efficient methods for constructing the isoxazole ring.[2] The core transformation involves the reaction of a nitrile oxide, generated in situ, with a suitable two-carbon component.

Core Starting Materials:

-

3,5-Difluorobenzaldehyde (or its Oxime): The source of the 3,5-difluorophenyl moiety and the C-N-O fragment of the isoxazole.

-

An Acetylene Source: The source of the remaining two carbon atoms of the isoxazole ring.

Generation of the Key Nitrile Oxide Intermediate

The critical reactive intermediate is the 3,5-difluorobenzonitrile oxide. This species is unstable and is almost always generated in situ from a stable precursor. The most common and reliable starting material for this purpose is 3,5-difluorobenzaldehyde oxime .[5]

Caption: Workflow for the [3+2] cycloaddition pathway.

Starting Material Focus 1: 3,5-Difluorobenzaldehyde

This is a primary, commercially available starting material. Its synthesis is typically achieved from 3,5-difluorotoluene via oxidation or from 3,5-difluorophenylmagnesium bromide and a formylating agent like N-methylformanilide.[6][7]

Starting Material Focus 2: 3,5-Difluorobenzaldehyde Oxime

This is the direct precursor to the nitrile oxide. It is prepared via a straightforward condensation reaction between 3,5-difluorobenzaldehyde and a hydroxylamine salt, such as hydroxylamine hydrochloride, often in a buffered solution or an alcohol solvent.[8]

-

Expertise Insight: The choice of base (e.g., sodium acetate, pyridine) in the oximation step is crucial. It serves to neutralize the HCl released from hydroxylamine hydrochloride, preventing acid-catalyzed side reactions and driving the equilibrium towards the oxime product.

Detailed Experimental Protocol: Synthesis of 3,5-Difluorobenzaldehyde Oxime[8]

-

Dissolution: Dissolve 3,5-difluorobenzaldehyde (1.0 eq) in ethanol (5-10 volumes).

-

Reagent Addition: Add hydroxylamine hydrochloride (1.1-1.2 eq) and sodium acetate (1.1-1.2 eq) to the solution.

-

Reaction: Heat the mixture to reflux (approx. 78°C) and monitor the reaction by TLC until the starting aldehyde is consumed (typically 1-3 hours).

-

Workup: Cool the reaction mixture, reduce the solvent volume in vacuo, and partition the residue between water and an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude oxime, which can be purified by recrystallization (e.g., from ethanol/water or hexanes/ethyl acetate).

The Cycloaddition Step: Choice of Alkyne and Oxidant

Once the oxime is formed, it is subjected to oxidative conditions in the presence of an alkyne.

-

Oxidizing Agent: Common choices include N-Chlorosuccinimide (NCS) or sodium hypochlorite (bleach).[5][9] NCS is often preferred in laboratory settings for its mildness and solubility in organic solvents. The oxidant first generates a hydroxamoyl chloride intermediate, which then eliminates HCl in the presence of a mild base (like triethylamine) to form the nitrile oxide.

-

Alkyne Partner: The choice of alkyne determines the substituent at the 5-position of the isoxazole. To synthesize the parent 5-(3,5-Difluorophenyl)isoxazole, acetylene gas itself is the simplest dipolarophile. However, due to its gaseous nature and handling challenges, protected or liquid acetylene equivalents are often used, such as ethynyltrimethylsilane (ethynyl-TMS), followed by a deprotection step.

| Alkyne Source | Oxidant/Base | Typical Yield | Key Considerations |

| Acetylene Gas | NCS / Et3N | Moderate-Good | Requires specialized glassware for handling gas. |

| Ethynyl-TMS | NaOCl / Et3N | Good-Excellent | Requires subsequent de-silylation step (e.g., with TBAF or K2CO3/MeOH). |

| Propargyl Alcohol | NCS / Et3N | Good | Yields a 5-(hydroxymethyl) substituted isoxazole.[9][10] |

Pathway B: Synthesis via Condensation and Cyclization

This pathway relies on building the isoxazole ring from a linear precursor containing a 1,3-dicarbonyl or a masked equivalent.

Core Starting Materials:

-

A 3,5-Difluorophenyl Ketone: Typically 1-(3,5-difluorophenyl)ethanone (also known as 3',5'-difluoroacetophenone).

-

A One-Carbon Electrophile: A source for the C4 carbon of the isoxazole, such as a formate ester (e.g., ethyl formate).

-

Hydroxylamine (NH2OH): The source of the nitrogen and oxygen atoms.

Formation of the β-Dicarbonyl Intermediate

The key step is the creation of a 1,3-dicarbonyl intermediate, specifically 1-(3,5-difluorophenyl)propane-1,3-dione , via a Claisen condensation.

Caption: Workflow for the condensation/cyclization pathway.

Starting Material Focus 1: 1-(3,5-Difluorophenyl)ethanone

This is a commercially available solid. It can be synthesized via Friedel-Crafts acylation of 1,3-difluorobenzene, although regioselectivity can be a challenge. Alternative routes from 3,5-difluorobenzonitrile or related carboxylic acid derivatives exist.

Detailed Experimental Protocol: Synthesis via Condensation

-

Enolate Formation: To a solution of a strong base like sodium ethoxide or sodium hydride (1.1 eq) in a dry solvent (e.g., THF, ethanol) at 0°C, add 1-(3,5-difluorophenyl)ethanone (1.0 eq) dropwise.

-

Claisen Condensation: Add an excess of ethyl formate (2.0-3.0 eq) to the enolate solution and allow the mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Hydroxylamine Addition: The resulting β-keto-aldehyde (or its enolate salt) is often not isolated. The reaction mixture is acidified (e.g., with acetic acid), and hydroxylamine hydrochloride (1.1 eq) is added.

-

Cyclization: The mixture is heated (often to reflux) to facilitate the condensation to the oxime, followed by intramolecular cyclization and dehydration to form the isoxazole ring.

-

Workup and Purification: The reaction is cooled and worked up similarly to the previous method (extraction, washing, drying, and concentration). The final product is purified by column chromatography or recrystallization.

| Base | Solvent | Formylating Agent | Typical Yield | Key Considerations |

| Sodium Hydride (NaH) | THF / DMF | Ethyl Formate | Good | Requires strictly anhydrous conditions. |

| Sodium Ethoxide (NaOEt) | Ethanol | Ethyl Formate | Moderate-Good | Can be performed in the alcohol solvent. |

| LDA | THF | Ethyl Formate | Good-Excellent | Strong, non-nucleophilic base; good for sensitive substrates. |

Comparative Analysis of Starting Materials and Routes

| Parameter | Pathway A ([3+2] Cycloaddition) | Pathway B (Condensation/Cyclization) |

| Key Starting Materials | 3,5-Difluorobenzaldehyde, Hydroxylamine, Alkyne | 1-(3,5-Difluorophenyl)ethanone, Formate Ester, Hydroxylamine |

| Convergence | Highly convergent. The two main fragments are prepared separately and combined at the end. | Linear sequence. The backbone is built step-by-step. |

| Versatility | Excellent. A wide variety of alkynes can be used to easily generate a library of 5-substituted isoxazoles. | Good. Primarily used for preparing 5-unsubstituted isoxazoles. Modifying the C5 position requires different starting materials. |

| Reaction Conditions | Generally mild (oxidation/cycloaddition often at RT). | Requires strong base and often heating for cyclization. |

| Atom Economy | Good, though the oxidant and base are consumed. | Moderate, with loss of ethanol and water molecules. |

| Ease of Execution | Handling of acetylene gas can be difficult; in situ generation of nitrile oxide requires careful control. | Claisen condensation requires anhydrous conditions and strong bases. |

Conclusion

The synthesis of 5-(3,5-difluorophenyl)isoxazole can be efficiently achieved through two primary, well-established routes, each defined by its unique set of starting materials. The [3+2] cycloaddition pathway , starting from 3,5-difluorobenzaldehyde , offers a highly versatile and convergent approach, ideal for generating diverse analogues. The condensation/cyclization pathway , beginning with 1-(3,5-difluorophenyl)ethanone , provides a more classical and direct route to the parent compound. The choice between these pathways depends on the specific goals of the synthesis, the availability and cost of starting materials, and the desired scale of the reaction. A thorough understanding of the causality behind reagent selection and reaction conditions, as detailed in this guide, is paramount for successful and reproducible synthesis in a research and development setting.

References

-

MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

-

Smith, J. (2022, March 22). #1 Synthesis of 3,5-diphenylisoxazoline. YouTube. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions. PMC. Retrieved from [Link]

-

National Institutes of Health (NIH). (2021, October 6). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. PMC. Retrieved from [Link]

- Google Patents. (n.d.). ES2755333T3 - Process to prepare 1- (3,5-dichlorophenyl) -2,2,2-trifluoroethanone and its derivatives.

-

MDPI. (n.d.). Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Isoxazole synthesis. Retrieved from [Link]

-

Der Pharma Chemica. (2012). Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Retrieved from [Link]

- Google Patents. (n.d.). WO2016058896A1 - Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone.

- Google Patents. (n.d.). CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation.

-

ResearchGate. (2025, August 6). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 3,5-isoxazole derivatives 4a–l. Retrieved from [Link]

-

ACS Publications. (2025, September 9). Isoxazoles to Multisubstituted Thiazoles via an Ammonium Iodide-Catalyzed Formal [3+2] Cycloaddition Reaction. Organic Letters. Retrieved from [Link]

- Google Patents. (n.d.). A Process For Synthesis Of High Purity 1 [3 (Trifluoromethyl)phenyl]Ethanone Oxime.

-

MDPI. (2025, August 22). Regioselective Synthesis of 5-Substituted 3-(-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Pote. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,5-difluorobenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). US3429920A - Preparation of oxime.

Sources

- 1. youtube.com [youtube.com]

- 2. derpharmachemica.com [derpharmachemica.com]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN106631728A - Method for preparing 3,5-difluorobenzaldehyde by 3,5-difluorotoluene continuous oxidation - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. 3,5-Difluorobenzaldehyde oxime () for sale [vulcanchem.com]

- 9. real.mtak.hu [real.mtak.hu]

- 10. mdpi.com [mdpi.com]

spectroscopic data of 5-(3,5-Difluorophenyl)isoxazole (NMR, IR, MS)

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(3,5-Difluorophenyl)isoxazole

Introduction: The Significance of the Phenylisoxazole Scaffold

The isoxazole ring is a prominent five-membered heterocycle that serves as a cornerstone in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a valuable pharmacophore, present in a range of therapeutic agents, from anti-inflammatory drugs to central nervous system modulators[1][2]. The introduction of a difluorophenyl moiety, as in 5-(3,5-Difluorophenyl)isoxazole, can significantly enhance metabolic stability, binding affinity, and membrane permeability by altering the molecule's lipophilicity and electronic distribution.

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive overview of the essential spectroscopic techniques used to confirm the identity and purity of 5-(3,5-Difluorophenyl)isoxazole. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining not just what is observed, but why it is observed. The protocols and interpretations herein are designed to be self-validating, providing researchers with a robust framework for the characterization of this and similar heterocyclic compounds.

Molecular Structure and Analytical Workflow

A logical and systematic approach is paramount for the unambiguous structural elucidation of a novel compound. The workflow begins with the acquisition of mass spectrometry data to determine the molecular weight, followed by infrared spectroscopy to identify key functional groups. Finally, a suite of NMR experiments provides the detailed atomic connectivity and completes the structural puzzle.

Figure 1: A typical workflow for the spectroscopic characterization of a small organic molecule.

The structure of 5-(3,5-Difluorophenyl)isoxazole, with systematic numbering for NMR assignment, is presented below. This numbering will be used throughout this guide.

Figure 2: Structure of 5-(3,5-Difluorophenyl)isoxazole with atom numbering.

Mass Spectrometry (MS)

Mass spectrometry is the first-line technique for determining the molecular weight of a synthesized compound. For 5-(3,5-Difluorophenyl)isoxazole (C₉H₅F₂NO), the exact mass can be calculated and compared with the experimental value obtained from high-resolution mass spectrometry (HRMS), typically using an electrospray ionization (ESI) source.

Predicted MS Data

| Parameter | Value |

| Molecular Formula | C₉H₅F₂NO |

| Monoisotopic Mass | 181.0340 u |

| Predicted [M+H]⁺ | 182.0418 u |

| Predicted [M+Na]⁺ | 204.0238 u |

Interpretation of Fragmentation

Electron Ionization (EI) mass spectrometry would provide insight into the molecule's stability and fragmentation pathways. The molecular ion peak (M⁺) at m/z 181 would be expected. Key fragmentation patterns for phenylisoxazoles often involve the cleavage of the heterocyclic ring. Expected fragments include:

-

[M - CO]⁺: Loss of carbon monoxide is a common fragmentation for isoxazoles.

-

[C₇H₅F₂]⁺: A fragment corresponding to the 3,5-difluorobenzonitrile cation.

-

[C₆H₃F₂]⁺: The difluorophenyl cation, arising from further fragmentation.

The presence of the molecular ion peak confirms the molecular weight, and the fragmentation pattern provides corroborating evidence for the proposed structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Sample Preparation: Dissolve approximately 0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Utilize an ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer for high mass accuracy.

-

Method Parameters:

-

Ionization Mode: Positive ESI.

-

Infusion: Introduce the sample solution directly into the source via a syringe pump at a flow rate of 5-10 µL/min.

-

Mass Range: Scan from m/z 50 to 500.

-

Calibration: Ensure the instrument is calibrated with a known standard immediately prior to the analysis to achieve mass accuracy below 5 ppm.

-

-

Data Analysis: Identify the [M+H]⁺ and/or [M+Na]⁺ adducts. Use the instrument software to calculate the elemental composition based on the measured exact mass and compare it to the theoretical formula.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum provides a "fingerprint" based on the vibrational frequencies of chemical bonds.

Predicted IR Data

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

| 3100 - 3000 | C-H (Aromatic) | Stretch | Medium |

| ~1620 | C=N (Isoxazole) | Stretch | Medium-Strong |

| ~1590, ~1470 | C=C (Aromatic) | Stretch | Medium-Strong |

| ~1410 | N-O (Isoxazole) | Stretch | Medium |

| 1350 - 1100 | C-F (Aryl-F) | Stretch | Strong, Broad |

| 900 - 675 | C-H (Aromatic) | Out-of-plane bend | Strong |

Interpretation of the IR Spectrum

The key diagnostic peaks for 5-(3,5-Difluorophenyl)isoxazole are the strong C-F stretching bands, which are characteristic of organofluorine compounds. Additionally, the C=N and N-O stretching vibrations confirm the presence of the isoxazole heterocycle[3]. The aromatic C=C and C-H vibrations further support the overall structure. The absence of strong, broad peaks in the 3200-3600 cm⁻¹ region confirms the lack of O-H or N-H functional groups.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (typically diamond or germanium).

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

-

Sample Scan: Apply pressure to the sample using the ATR anvil to ensure good contact with the crystal. Collect the sample spectrum.

-

Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.

-

-

Data Processing: The software automatically performs a background subtraction. The resulting spectrum should be plotted as Transmittance (%) or Absorbance versus Wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise structure of an organic molecule in solution. By analyzing the chemical environment, connectivity, and coupling of ¹H, ¹³C, and ¹⁹F nuclei, a complete structural map can be constructed.

¹H NMR Spectroscopy

The proton NMR spectrum provides information on the number of distinct proton environments and their neighboring atoms.

Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Label | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~8.40 | H3 | d | ~1.8 | 1H | Isoxazole Ring H |

| ~7.45 | H2', H6' | dm | ³JHF ≈ 8.0 | 2H | Phenyl Ring H |

| ~7.05 | H4' | tt | ³JHF ≈ 8.8, ⁴JHH ≈ 2.4 | 1H | Phenyl Ring H |

| ~6.85 | H4 | d | ~1.8 | 1H | Isoxazole Ring H |

Causality and Interpretation:

-

Isoxazole Protons (H3, H4): The protons on the isoxazole ring typically appear as doublets due to their three-bond (³J) coupling to each other. The proton at the C4 position (H4) is expected to be more shielded (upfield) compared to the H3 proton, a characteristic feature of 5-substituted isoxazoles[3][4].

-

Difluorophenyl Protons (H2', H4', H6'):

-

H4': This proton is coupled to two equivalent fluorine atoms (³JHF) and two equivalent protons (H2', H6'; ⁴JHH), resulting in a triplet of triplets (tt).

-

H2', H6': These two equivalent protons are coupled to the adjacent fluorine at C3' and C5' respectively (³JHF) and to the H4' proton (⁴JHH). This results in a complex multiplet, often appearing as a doublet of multiplets (dm). The large coupling to fluorine is a key diagnostic feature.

-

¹³C NMR Spectroscopy

The carbon NMR spectrum reveals the number of unique carbon environments. The coupling to fluorine atoms (¹JCF, ²JCF, etc.) provides additional structural confirmation.

Predicted ¹³C NMR Data (101 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Label | Multiplicity (due to F) | Coupling Constant (J, Hz) | Assignment |

| ~170 | C5 | t | ⁴JCF ≈ 3.5 | Isoxazole Ring C |

| ~163 | C3', C5' | dd | ¹JCF ≈ 250, ³JCF ≈ 14 | Phenyl Ring C-F |

| ~158 | C3 | s | - | Isoxazole Ring C |

| ~131 | C1' | t | ³JCF ≈ 10 | Phenyl Ring C |

| ~110 | C2', C6' | d | ²JCF ≈ 25 | Phenyl Ring C |

| ~108 | C4' | t | ²JCF ≈ 26 | Phenyl Ring C |

| ~98 | C4 | s | - | Isoxazole Ring C |

Causality and Interpretation:

-

C-F Coupling: The most striking feature is the large one-bond coupling constant (¹JCF) for the carbons directly attached to fluorine (C3', C5'), typically around 250 Hz, which splits the signal into a doublet. The additional coupling to the second fluorine atom further splits it into a doublet of doublets[5].

-

Multi-bond C-F Coupling: Carbons two (²JCF), three (³JCF), and even four (⁴JCF) bonds away from the fluorine atoms will also show coupling, resulting in triplets or doublets with smaller J values. This pattern is definitive for confirming the substitution pattern on the aromatic ring.

-

Isoxazole Carbons: The chemical shifts for C3, C4, and C5 are consistent with values reported for other 3,5-disubstituted isoxazoles[4][6].

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive and has a wide chemical shift range, making it an excellent tool for analyzing fluorinated compounds.

Predicted ¹⁹F NMR Data (376 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~ -108 | t | ³JHF ≈ 8.4 | 2F |

Causality and Interpretation:

-

Chemical Shift: The chemical shift for aryl fluorides typically falls in the -100 to -120 ppm range relative to CFCl₃[7][8]. The exact position is influenced by the electronic nature of the isoxazole substituent.

-

Multiplicity: Since the two fluorine atoms are chemically equivalent, they appear as a single signal. This signal is split into a triplet due to coupling with the two adjacent protons (H2', H6'). This provides clear evidence for the 3,5-disubstitution pattern.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C NMR.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire 8-16 scans with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Acquire several hundred to several thousand scans using a proton-decoupled pulse sequence (e.g., zgpg30).

-

A relaxation delay of 2 seconds is standard.

-

-

¹⁹F NMR Acquisition:

-

Acquire 16-32 scans. No external standard is typically needed, as the spectrometer's frequency lock on the deuterium of the solvent provides a stable reference point. The chemical shifts are referenced relative to a standard like CFCl₃.

-

-

Data Analysis: Integrate the ¹H signals, and determine the chemical shifts and coupling constants for all spectra. Correlate the data between the different NMR experiments to build the final structure.

Conclusion

The collective application of Mass Spectrometry, IR Spectroscopy, and multinuclear NMR Spectroscopy provides an unambiguous and robust characterization of 5-(3,5-Difluorophenyl)isoxazole. MS confirms the molecular formula, IR identifies the key functional moieties, and NMR provides the definitive atom-by-atom connectivity. The characteristic C-F and H-F coupling patterns observed in the ¹³C and ¹H NMR spectra, respectively, along with the single triplet in the ¹⁹F NMR spectrum, are particularly diagnostic for confirming the 3,5-difluorophenyl substitution pattern. This comprehensive guide serves as a technical resource for scientists, providing not only the expected data but also the underlying scientific principles and practical protocols for its acquisition and interpretation.

References

- Vertex AI Search result citing general NMR and IR instrument parameters.

- Vertex AI Search result providing ¹H and ¹³C NMR data for various 3,5-disubstituted isoxazoles.

-

Oriental Journal of Chemistry. (2009). Novel synthesis and spectral characterization of some new substituted pyrazolones and isoxazolone. [Link]

- International Journal of Pharmaceutical and Chemical Sciences. (2014). SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)

-

ResearchGate. (2024). New isoxazolidine derivatives: Synthesis, Spectroscopic analysis, X-ray, DFT calculation, Biological activity studies. [Link]

- University of Wisconsin-Madison. 19F NMR Reference Standards.

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences. (2013). Synthesis and In-vitro Antimicrobial Activity of Some Novel Isoxazole Derivatives. [Link]

- The Royal Society of Chemistry. (2022).

-

ResearchGate. (2018). Synthesis of 3‐phenyl‐5‐(trifluoromethyl)isoxazole and 5‐phenyl‐3‐(trifluoromethyl)isoxazole. [Link]

- The Royal Society of Chemistry. Supporting information for a study on substituted isoxazoles.

- International Journal of Pharmaceutical and Chemical Sciences. (2017).

-

ResearchGate. Expansion of ¹⁹F NMR spectrum acquired after 24 h with the same sample as Fig. 4. [Link]

-

ACG Publications. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. [Link]

-

World News of Natural Sciences. (2023). Design, Synthesis, Characterization and Antimicrobial Screening of Newly Synthesized Isoxazole of Vanillin Analogues. [Link]

-

ACS Publications. (2020). Time-Resolved Photoelectron Spectroscopy Studies of Isoxazole and Oxazole. [Link]

-

ResearchGate. (2014). Retrosynthetic analysis of biaryl-substituted isoxazoles via.... [Link]

- Heterocyclic Communications. 17O NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES.

-

ChemRxiv. (2022). Attached Nitrogen Test by 13C-14N Solid-State NMR Spectroscopy for the Structure Determination of Heterocyclic Isomers. [Link]

-

PubChem. 3,5-Diphenylisoxazole. [Link]

-

ResearchGate. (2011). 13C NMR% Spectroscopy of Heterocycles: 3,5 Diaryl-4-bromoisoxazoles. [Link]

-

Science Arena Publications. (2016). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. [Link]

-

ResearchGate. (2007). The infrared spectrum of isoxazole in the range 600–1400 cm, including a high-resolution study of the v7(A′) band at 1370.9 cm and the v16(A″) band at 764.9 cm, together with ab initio studies of the full spectrum. [Link]

-

University of California, Santa Barbara. 19F Chemical Shifts and Coupling Constants. [Link]

Sources

An In-depth Technical Guide to the Crystal Structure of Phenyl-Substituted Isoxazoles: A Case Study of 3,5-Bis(4-fluorophenyl)isoxazole

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on determining and understanding the crystal structure of phenyl-substituted isoxazoles, a class of compounds with significant therapeutic potential. While direct crystallographic data for 5-(3,5-Difluorophenyl)isoxazole is not publicly available, this guide will utilize the closely related and structurally characterized 3,5-Bis(4-fluorophenyl)isoxazole as a detailed case study. The principles and methodologies discussed herein are directly applicable to the structural elucidation of 5-(3,5-Difluorophenyl)isoxazole and other similar derivatives.

The isoxazole scaffold is a prominent five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which is a key pharmacophore in numerous clinically approved drugs.[1][2][3] Its unique electronic properties and structural stability make it a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant properties.[2][3][4][5] Understanding the precise three-dimensional arrangement of atoms within these molecules is paramount for deciphering their structure-activity relationships (SAR) and for designing more potent and selective therapeutic agents.

Part 1: Synthesis of Phenyl-Substituted Isoxazoles

The synthesis of 3,5-disubstituted isoxazoles can be achieved through various synthetic routes. A common and effective method is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[1][6] Another prevalent method involves the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride.[7][8]

For the synthesis of 3,5-Bis(4-fluorophenyl)isoxazole, a solution of 4,4'-difluorochalcone is refluxed with hydroxylamine hydrochloride in an ethanolic solution containing sodium hydroxide.[7]

Experimental Protocol: Synthesis of 3,5-Bis(4-fluorophenyl)isoxazole [7]

-

Dissolve 4,4'-difluorochalcone (0.01 mol) and hydroxylamine hydrochloride (0.01 mol) in 25 ml of ethanol.

-

Add 3 ml of 10% sodium hydroxide solution to the mixture.

-

Reflux the reaction mixture for 12 hours.

-